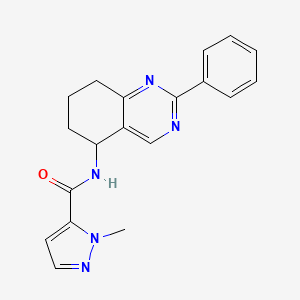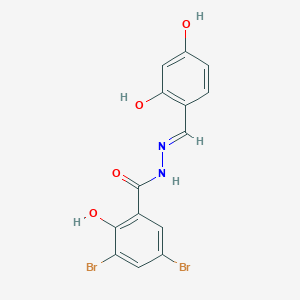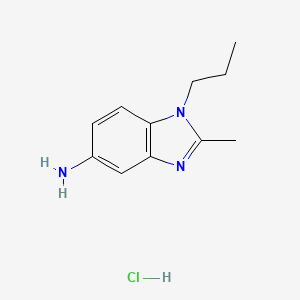![molecular formula C19H14Cl2N2O4 B5969914 N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5969914.png)
N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is also known by its trade name, Diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Mécanisme D'action
The mechanism of action of N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and fever associated with inflammation. By inhibiting COX enzymes, N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, leukotrienes, and thromboxanes, which are all involved in the inflammatory response. It also inhibits the migration of neutrophils and monocytes to the site of inflammation, thereby reducing the inflammatory response. Additionally, it has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. It is also highly selective for COX-2 enzymes, which are primarily responsible for the production of prostaglandins involved in inflammation. However, it has some limitations, including the fact that it can interfere with other signaling pathways and may have off-target effects.
Orientations Futures
There are several future directions for the study of N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide. One area of research is the development of new derivatives with improved selectivity and efficacy. Another area of research is the study of its potential applications in the treatment of cancer, as it has been found to have anticancer properties. Additionally, there is ongoing research into the role of N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide in the regulation of immune responses and its potential use in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide involves the reaction of 2,4-dichlorophenol with acetic anhydride to produce 2-(2,4-dichlorophenoxy)acetic acid, which is then reacted with 4-aminophenol to obtain N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide. This method was first described by Stork and Anderson in 1973.
Applications De Recherche Scientifique
N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it a useful tool for studying the mechanisms of pain and inflammation. It has also been used in the treatment of rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
Propriétés
IUPAC Name |
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c20-12-3-8-16(15(21)10-12)27-11-18(24)22-13-4-6-14(7-5-13)23-19(25)17-2-1-9-26-17/h1-10H,11H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFPISYEUBMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3,5-dimethoxybenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B5969842.png)

![5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5969857.png)
![N-benzyl-N-ethyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5969863.png)


![4-(3,4-dimethylphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5969874.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propionylcyclohex-2-en-1-one](/img/structure/B5969886.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5969887.png)
![3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-(2-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5969893.png)
![4-{4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl}-3-butyn-1-ol](/img/structure/B5969900.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5969905.png)

![methyl [2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5969907.png)